N-Acetyl JPH-203
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Overview
Description
N-Acetyl JPH-203 is a derivative of JPH-203, a selective inhibitor of the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for the uptake of essential amino acids in cells, particularly in cancer cells that have high metabolic demands. This compound has been studied for its potential therapeutic applications, especially in oncology, due to its ability to inhibit the growth of cancer cells by blocking amino acid transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl JPH-203 involves the acetylation of JPH-203. The process typically includes the following steps:
Starting Material: JPH-203 is used as the starting material.
Acetylation: The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.
Reaction Conditions: The reaction is performed at room temperature or slightly elevated temperatures to ensure complete acetylation.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl JPH-203 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the acetyl group or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
N-Acetyl JPH-203 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying acetylation reactions and the behavior of acetylated derivatives.
Biology: this compound is studied for its effects on amino acid transport and metabolism in cells.
Medicine: The compound is being investigated for its potential as an anti-cancer agent due to its ability to inhibit LAT1 and reduce the growth of cancer cells.
Mechanism of Action
N-Acetyl JPH-203 exerts its effects by inhibiting the L-type amino acid transporter 1 (LAT1). LAT1 is responsible for the uptake of essential amino acids into cells. By blocking this transporter, this compound reduces the availability of amino acids necessary for cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have higher metabolic demands and rely heavily on amino acid uptake for their rapid growth .
Comparison with Similar Compounds
Similar Compounds
JPH-203: The parent compound of N-Acetyl JPH-203, also an LAT1 inhibitor.
BCH: Another LAT1 inhibitor with a different chemical structure.
Gabapentin: A compound that inhibits amino acid transport but targets different transporters.
Uniqueness
This compound is unique due to its specific acetylation, which may enhance its stability and bioavailability compared to its parent compound, JPH-203. This modification can also influence its interaction with LAT1 and its overall therapeutic efficacy .
Properties
CAS No. |
1426240-48-3 |
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Molecular Formula |
C25H21Cl2N3O5 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
(2S)-3-[4-[(5-acetamido-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]-2-aminopropanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O5/c1-13(31)29-17-10-16(22-21(11-17)30-24(35-22)15-5-3-2-4-6-15)12-34-23-18(26)7-14(8-19(23)27)9-20(28)25(32)33/h2-8,10-11,20H,9,12,28H2,1H3,(H,29,31)(H,32,33)/t20-/m0/s1 |
InChI Key |
ZZYZBZJDTUKBBE-FQEVSTJZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C2C(=C1)N=C(O2)C3=CC=CC=C3)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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